molecular formula C15H11NO2 B3052050 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one CAS No. 3813-93-2

2-(4-Hydroxy-phenyl)-1h-quinolin-4-one

Cat. No.: B3052050
CAS No.: 3813-93-2
M. Wt: 237.25 g/mol
InChI Key: NFHVMJUQDROCSJ-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Pharmaceutical Research

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fundamental structure is the backbone of numerous natural and synthetic compounds with a wide range of pharmacological activities. mdpi.com Derivatives of quinoline are integral to the treatment of various diseases, showcasing their versatility and importance in pharmaceutical research. mdpi.com

The quinoline scaffold's significance is underscored by its presence in a variety of established drugs. Its derivatives have been developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antimalarial agents. mdpi.com The ability to modify the quinoline ring at various positions allows for the fine-tuning of its biological activity, making it a "privileged scaffold" in drug discovery. This means that the quinoline core structure is more likely to bind to biological targets and exhibit drug-like properties.

Table 1: Examples of Biological Activities of Quinoline Derivatives

Biological Activity Examples of Quinoline-Based Compounds
Antibacterial Ciprofloxacin, Levofloxacin
Antimalarial Chloroquine, Quinine
Anticancer Camptothecin, Topotecan
Anti-inflammatory Piroxicam (structurally related)

This table presents examples of well-known drugs that contain the quinoline scaffold, illustrating the broad therapeutic applicability of this chemical class.

Historical Context of Quinolinone Synthesis and Biological Relevance

The history of quinolinone synthesis dates back to the 19th century, with the first isolation of quinoline from coal tar. researchgate.net Early synthetic methods, such as the Skraup synthesis (1880) and the Combes quinoline synthesis (1888), laid the groundwork for the creation of a vast library of quinoline and quinolinone derivatives. researchgate.net These classical methods, though historically significant, often required harsh reaction conditions.

Over the years, numerous synthetic strategies have been developed to construct the quinolinone core, offering greater efficiency and versatility. These methods include the Conrad-Limpach synthesis and the Gould-Jacobs reaction, which are particularly relevant for the synthesis of 4-hydroxyquinolinones. researchgate.net Modern synthetic approaches continue to evolve, with the advent of metal-catalyzed and multicomponent reactions that allow for more precise control over the final molecular structure.

The biological relevance of quinolinones became increasingly apparent with the discovery of their antimicrobial properties. This led to the development of the quinolone class of antibiotics, which have become indispensable in treating bacterial infections. Beyond their antibacterial effects, research has revealed that quinolinone derivatives possess a broad spectrum of biological activities, including anticancer and anti-inflammatory properties, further cementing their importance in medicinal chemistry.

Overview of 4-Hydroxy-2-quinolinone as a Privileged Structure for Bioactive Agents

Within the broader family of quinolinones, the 4-hydroxy-2-quinolinone moiety has garnered significant interest as a privileged structure for the design of bioactive agents. This particular arrangement of atoms confers specific chemical properties that enhance its ability to interact with biological targets. The presence of the hydroxyl group at the 4-position and the carbonyl group at the 2-position creates a unique electronic and steric environment that is favorable for binding to enzymes and receptors.

Compounds featuring the 4-hydroxy-2-quinolinone scaffold have been reported to exhibit a wide array of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant effects. researchgate.net The versatility of this scaffold allows for the introduction of various substituents at different positions of the quinolinone ring system, leading to the generation of diverse libraries of compounds for biological screening. The compound of interest, 2-(4-Hydroxy-phenyl)-1h-quinolin-4-one, is a member of the closely related 2-aryl-4-quinolone class, which shares this privileged structural heritage.

Research into derivatives of the 4-hydroxy-2-quinolinone scaffold continues to be an active area of investigation. Scientists are exploring how modifications to this core structure can lead to the development of new therapeutic agents with improved efficacy and selectivity for a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)16-14/h1-9,17H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHVMJUQDROCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469725
Record name 2-(4-hydroxy-phenyl)-1h-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3813-93-2
Record name 2-(4-hydroxy-phenyl)-1h-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Hydroxy Phenyl 1h Quinolin 4 One and Its Analogues

Classical Synthetic Approaches to 4-Hydroxyquinolinones

Traditional methods for synthesizing the 4-hydroxyquinolinone core often involve cyclocondensation reactions and multi-step procedures that have been established for decades. These methods, while effective, can sometimes require harsh reaction conditions.

Condensation Reactions Involving Aniline (B41778) Derivatives and Malonic Acid/Esters

A foundational method for the synthesis of 4-hydroxyquinolones is the condensation of aniline derivatives with malonic acid or its esters. This approach, often a variation of the Gould-Jacobs reaction, typically proceeds in a stepwise manner. Initially, the aniline derivative reacts with a malonic acid ester derivative, such as diethyl ethoxymethylenemalonate, to form an intermediate. This intermediate then undergoes thermal cyclization to yield the 4-hydroxyquinolinone ring system. nih.gov The reaction of anilines with substituted diethyl malonates can lead to malondianilides at temperatures below 200°C, while the desired 4-hydroxyquinolones are typically formed at higher temperatures. nih.gov

Another classical approach is the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinoline (B1666331) derivatives. jptcp.comnih.gov This reaction proceeds via a Schiff base intermediate.

Camps' Cyclization for Quinolinone Formation

The Camps' cyclization is a prominent reaction for the formation of quinolinone rings. This method involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as a hydroxide (B78521) ion, to yield two different hydroxyquinoline products. researchgate.netwikipedia.org The relative ratio of the products depends on the specific reaction conditions and the structure of the starting material. wikipedia.org While the product is often depicted as a quinoline (B57606), it is understood that the keto form, a quinolone, is the predominant tautomer. wikipedia.org A two-step synthesis of 2-aryl-4-quinolones has been developed utilizing a copper-catalyzed amidation of o-halophenones, followed by a base-promoted Camps cyclization of the resulting N-(2-ketoaryl)amides. researchgate.net

Multi-Step Synthetic Strategies from Precursors

The synthesis of 2-(4-hydroxyphenyl)-1H-quinolin-4-one and its analogues can also be achieved through multi-step synthetic pathways starting from various precursors. One such strategy involves the use of β-enaminones as key intermediates. nih.govresearch-nexus.net These precursors can be synthesized and then cyclized to form the desired quinolone derivatives.

Another multi-step approach involves the initial synthesis of a 2'-aminochalcone derivative, which can then undergo an oxidative cyclization to form the 2-aryl-quinolin-4-one. organic-chemistry.orgorganic-chemistry.org Transition-metal catalysts are often employed in this cyclization step. organic-chemistry.orgorganic-chemistry.org Furthermore, β-keto amides have been utilized as versatile precursors for the synthesis of 2-alkyl-4-quinolones and their derivatives. nih.gov

Green Chemistry Approaches in Quinolinone Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of quinolinones. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technology has been successfully applied to the synthesis of 4-hydroxyquinolinones. nih.govrsc.orgresearchgate.net Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net For instance, a one-pot, solvent-free synthesis of 3-aryl-4-hydroxyquinolin-2(1H)-ones has been developed using microwave enhancement, which involves the formal amidation of a malonic ester derivative with an aniline followed by cyclization. researchgate.net

The use of microwave irradiation in conjunction with green catalysts, such as bismuth chloride (BiCl₃), provides an eco-friendly and efficient route to 4-hydroxy-2-quinolone analogues from β-enaminone precursors. nih.govresearch-nexus.netrsc.org This method offers moderate to good yields (51–71%) in short reaction times (5–13 minutes). nih.gov

Microwave-Assisted Synthesis of 4-Hydroxyquinolone Analogues
PrecursorCatalystSolventReaction TimeYieldReference
β-enaminonesBiCl₃ (20 mol%)Ethanol (B145695)5-13 min51-71% nih.gov
Ferrocenecarboxaldehyde, Ketone, Dimedone, Ammonium AcetateNoneWater10-15 minExcellent researchgate.net
Malonic ester derivative, AnilineNoneSolvent-freeNot specifiedNot specified researchgate.net

Transition-Metal-Catalyzed and Heterogeneous Catalyst Systems (e.g., BiCl₃, Cu-catalyzed)

The use of transition-metal catalysts and heterogeneous catalyst systems represents another significant advancement in the green synthesis of quinolinones. These catalysts are often more efficient, selective, and can be easily recovered and reused, reducing waste and cost.

Bismuth Chloride (BiCl₃): Bismuth chloride has been employed as a non-toxic, low-cost, and readily available Lewis acid catalyst for the synthesis of 4-hydroxy-2-quinolone analogues. nih.govrsc.org In combination with microwave irradiation, BiCl₃ effectively catalyzes the condensation of β-enaminones with diethyl malonate. nih.gov

Copper-Catalyzed Systems: Copper-based catalysts have shown great utility in the synthesis of 2-aryl-4-quinolones. researchgate.net Copper(I) iodide (CuI) can catalyze the Camps cyclization of N-(2-ketoaryl)amides to produce 2-vinyl and 2-aryl quinolones. researchgate.net A direct synthesis of 4-quinolones from anilines and alkynes has been achieved using a copper-catalyzed intermolecular cyclization. organic-chemistry.org This method demonstrates high functional-group tolerance and is amenable to gram-scale synthesis. organic-chemistry.org Copper catalysts have also been used in domino reactions of enaminones with 2-halobenzaldehydes to afford quinoline derivatives. rsc.org

Heterogeneous Catalysts: Various heterogeneous catalysts have been explored for quinoline synthesis to facilitate easier catalyst separation and recycling. Zeolite-based catalysts have been used for the gas-phase synthesis of quinolines from aniline and alcohols. rsc.orgrsc.org Nanocatalysts, including copper-based nanoparticles, have also been investigated for their efficiency in quinoline synthesis. nih.gov Furthermore, metal-free heterogeneous catalysts, such as Brønsted acid functionalized graphitic carbon nitride (g-C₃N₄), have been developed for the Friedländer synthesis of quinolines, offering a sustainable and recyclable catalytic system. nih.gov

Catalytic Systems in Quinolinone Synthesis
Catalyst SystemReaction TypeKey FeaturesReference
BiCl₃Condensation/CyclizationNon-toxic, low-cost, efficient with microwave nih.govresearchgate.net
CuICamps CyclizationEffective for 2-aryl and 2-vinyl quinolones researchgate.net
Cu(OTf)₂Intermolecular Cyclization of anilines and alkynesMild conditions, high functional-group tolerance organic-chemistry.org
Zeolite-based catalystsGas-phase synthesis from anilineHeterogeneous, for continuous processes rsc.orgrsc.org
g-C₃N₄-SO₃HFriedländer SynthesisMetal-free, heterogeneous, recyclable nih.gov

Solvent-Free and Environmentally Benign Reaction Conditions

The pursuit of green chemistry has significantly influenced the synthesis of quinolin-4-one derivatives, emphasizing the reduction of hazardous waste and energy consumption. An environmentally friendly approach involves a decarboxylating cyclization procedure using inexpensive and readily available isatoic anhydrides and 1,3-dicarbonyl compounds. nih.gov This method is notable for being conducted in water at 80 °C, with the only by-products being carbon dioxide and water, thus avoiding the use of toxic transition metals. nih.gov

Microwave-assisted synthesis represents another significant advance in environmentally benign methodologies. The use of a reusable solid acid catalyst, Nafion NR50, in ethanol under microwave irradiation facilitates the Friedländer quinoline synthesis. mdpi.com This technique combines the benefits of a recyclable catalyst with the efficiency of microwave heating to provide a greener synthetic route to quinolines. mdpi.com These methods highlight a move towards sustainable practices in heterocyclic chemistry.

Table 1: Comparison of Environmentally Benign Synthetic Conditions for Quinolin-4-ones

Method Starting Materials Solvent/Conditions Key Advantages
Decarboxylating Cyclization nih.gov Isatoic anhydrides, 1,3-dicarbonyl compounds Water, 80 °C Environmentally friendly, no toxic metals, by-products are CO2 and water.

Recent Advances in 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one Synthesis

Recent progress in the synthesis of the 2-(4-hydroxyphenyl)-1H-quinolin-4-one scaffold has been characterized by the development of sophisticated reaction sequences that enhance efficiency and molecular complexity in fewer steps.

One-Pot and Tandem Reaction Sequences

One-pot and tandem reactions are powerful strategies that combine multiple reaction steps into a single operation without isolating intermediates, saving time, resources, and reducing waste. A notable example is the copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, which is followed by cyclization and a mild oxidation to yield 3-carbonyl-4-quinolone derivatives in very good yields under mild conditions. organic-chemistry.org

Acid-catalyzed tandem reactions have also been developed, for instance, between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. rsc.org These sequences can proceed through different pathways, such as a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization, to create fused heterocyclic systems like pyrano[3,2-c]quinolones. rsc.org Similarly, bifunctional catalysts have been employed for the one-pot tandem synthesis of substituted tetrahydroquinolines, involving sequential Claisen-Schmidt condensation and reductive intramolecular cyclization. rsc.org Such multi-component protocols offer a facile and atom-economical route to construct functionalized quinoline derivatives from simple and inexpensive starting materials. nih.gov

Development of Novel Catalytic Systems for Efficient Synthesis

The efficiency and selectivity of quinolin-4-one synthesis have been greatly enhanced by the introduction of novel catalytic systems. Transition-metal catalysts are prominent, with various methods utilizing copper, palladium, rhodium, and iron. mdpi.comorganic-chemistry.orgorganic-chemistry.org Copper-catalyzed tandem reactions, for example, can achieve the formation of both C-N and C-C bonds in a single step to produce 2-substituted-4-(1H)-quinolones. organic-chemistry.org Palladium catalysis is commonly used for carbonylation reactions to build the quinolinone core, often using carbon monoxide as the carbonyl source. nih.gov

Beyond traditional transition metals, single-atom iron catalysts have demonstrated superior performance in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org In the realm of organocatalysis, N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the synthesis of quinolin-4-ones. nih.govmdpi.com The NHC catalyst initiates a nucleophilic attack on an aldehyde, leading to the formation of a homoenolate intermediate which then undergoes intramolecular heterocyclization and dehydration to yield the final quinolin-4-one product. nih.govmdpi.com

Table 2: Overview of Novel Catalytic Systems in Quinolin-4-one Synthesis

Catalyst Type Metal/Compound Reaction Type Advantages
Transition Metal organic-chemistry.orgorganic-chemistry.org Copper, Iron(III) Tandem C-N/C-C formation, Oxidative Coupling High atom economy, use of green oxidants (O2).
Single-Atom Catalyst organic-chemistry.org Iron (Fe) Acceptorless Dehydrogenative Coupling High efficiency, advances sustainable synthesis.
Organocatalyst nih.govmdpi.com N-Heterocyclic Carbenes (NHCs) Intramolecular Cyclization Metal-free, mild reaction conditions.

Mechanistic Studies of Quinolinone Ring Formation and Functionalization

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the quinolinone ring often proceeds through intramolecular cyclization pathways. The Camps cyclization, for instance, involves the base-catalyzed intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. mdpi.com The specific product, whether a quinolin-4-one or a quinolin-2-one, depends on the substrate structure and reaction conditions. mdpi.com

Mechanistic studies have also elucidated the ring expansion of isatylidenes to form quinolines, providing insight into the rearrangement processes that can lead to the quinoline scaffold. acs.org In NHC-catalyzed syntheses, the proposed mechanism involves the formation of a key homoenolate intermediate after the initial nucleophilic attack of the carbene on an aldehyde. nih.govmdpi.com This intermediate then attacks an internal electrophile, leading to cyclization. The final steps typically involve dehydration, driven by the formation of the stable, conjugated quinolin-4-one system. nih.govmdpi.com These studies provide a molecular-level understanding that guides the rational design of more efficient and selective synthetic routes.

Advanced Spectroscopic and Analytical Characterization of 2 4 Hydroxy Phenyl 1h Quinolin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of 1D and 2D NMR spectra, it is possible to map out the complete atomic connectivity and spatial relationships within the 2-(4-hydroxy-phenyl)-1H-quinolin-4-one scaffold.

Proton NMR (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. For 2-phenylquinolin-4(1H)-one derivatives, characteristic signals confirm the presence of both the quinolinone and the hydroxyphenyl moieties.

In a typical ¹H NMR spectrum recorded in DMSO-d₆, the proton of the N-H group in the quinolinone ring appears as a singlet at a downfield chemical shift, often around δ 11.72 ppm. rsc.org The protons of the quinolinone's aromatic ring typically resonate in the δ 7.30-8.10 ppm range. For instance, the proton at the C-5 position often appears as a doublet of doublets around δ 8.10 ppm. rsc.org A characteristic signal for the C-3 proton of the quinolinone ring is a singlet observed at approximately δ 6.34 ppm. rsc.org

The protons on the 4-hydroxyphenyl group exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the hydroxyl group and the two protons meta to it are chemically equivalent, resulting in two doublets, typically found between δ 6.90 and δ 7.90 ppm. The phenolic hydroxyl proton signal can vary in position and is often observed as a broad singlet.

Table 1: Representative ¹H NMR Data for 2-Phenylquinolin-4(1H)-one Derivatives in DMSO-d₆ Data is illustrative and compiled from typical values found in the literature.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~11.72s (singlet)-
H-5~8.10dd (doublet of doublets)8.1, 1.1
Aromatic (Quinoline)7.30 - 7.80m (multiplet)-
Aromatic (Phenyl)6.90 - 7.90m (multiplet)-
H-3~6.33s (singlet)-

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to identify the carbon framework of a molecule. In this compound derivatives, the most downfield signal corresponds to the carbonyl carbon (C-4) of the quinolinone ring, typically appearing around δ 176.9 ppm. rsc.org The carbon atom attached to the hydroxyl group (C-4') on the phenyl ring is also characteristic, resonating at a high chemical shift. Aromatic carbons generally appear in the range of δ 107-150 ppm. The signal for the C-3 carbon is notably upfield compared to other sp² carbons, appearing around δ 107.3 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 2-Phenylquinolin-4(1H)-one Derivatives in DMSO-d₆ Data is illustrative and compiled from typical values found in the literature.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (C-4)~176.9
C-O (Phenyl C-4')~160.0
C-2~149.0
C-8a~140.5
Aromatic (Quinoline & Phenyl)115 - 135
C-4a~118.7
C-3~107.3

Advanced 2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to understand the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is crucial for tracing the connectivity within the aromatic rings of both the quinolinone and the hydroxyphenyl systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connection between the phenyl ring and the quinolinone core at the C-2 position and for assigning quaternary (non-protonated) carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is useful for determining the three-dimensional conformation and spatial relationships between different protons within the molecule. mdpi.com

These techniques, when used in combination, provide a complete and detailed picture of the molecular structure in solution. ceon.rs

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can provide highly accurate mass measurements, allowing for the confirmation of the molecular formula. rsc.org For the parent compound, this compound (C₁₅H₁₁NO₂), the expected molecular ion peak [M+H]⁺ would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 237.26 g/mol . echemi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion is often prominent due to the stability of the aromatic system. whitman.edu Common fragmentation pathways for aromatic compounds can involve the loss of small, stable molecules or radicals. chemguide.co.uk For this compound, characteristic fragmentation may include:

Cleavage at the bond connecting the phenyl and quinolinone rings.

Loss of carbon monoxide (CO) from the quinolinone carbonyl group.

Fragmentations within the quinolinone ring system itself.

Analyzing these fragmentation patterns helps to confirm the connectivity of the different structural units within the molecule. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound and its derivatives shows several characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Description
O-H (Phenol)Stretching3400 - 3200Broad band, indicating hydrogen bonding
N-H (Amide)Stretching3300 - 3100Medium to sharp band
C-H (Aromatic)Stretching3100 - 3000Sharp, multiple bands
C=O (Amide/Ketone)Stretching~1660 - 1640Strong, sharp band
C=C (Aromatic)Stretching~1600 - 1450Multiple medium to strong bands

The presence of a strong, sharp band around 1657 cm⁻¹ is indicative of the C=O stretching of the quinolinone ring. researchgate.net A broad band in the region of 3400-3200 cm⁻¹ confirms the presence of the phenolic O-H group, with the broadening suggesting intermolecular or intramolecular hydrogen bonding. researchgate.net The N-H stretching vibration of the quinolinone ring is also expected in this higher frequency region. The region between 1600 and 1450 cm⁻¹ contains multiple peaks corresponding to the C=C stretching vibrations of the aromatic rings.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Tautomerism

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Studies on related quinolinone derivatives reveal crucial details about their solid-state architecture. helsinki.fi

For instance, analysis of compounds like 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one shows that the quinoline (B57606) system is nearly planar. nih.gov The phenyl ring is typically twisted out of the plane of the quinoline system. nih.gov A key feature in the crystal structure of these compounds is the formation of extensive hydrogen bonding networks. The phenolic hydroxyl group (O-H) and the quinolinone carbonyl group (C=O) frequently act as hydrogen bond donors and acceptors, respectively, linking molecules into infinite chains or more complex assemblies. nih.govchalmers.se

X-ray diffraction is also the definitive method for studying tautomerism in the solid state. For this compound, it can unequivocally distinguish between the 4-keto (quinolin-4-one) tautomer and the 4-hydroxy (quinolin-4-ol) tautomer by locating the position of the hydrogen atom on either the nitrogen or the oxygen atom.

Crystallographic data for a related derivative, 1-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) quinolin-1-ium bromide, shows it crystallizing in the triclinic P-1 space group. mdpi.com Such studies confirm the planarity of the quinoline moiety and provide detailed insights into how molecules pack together in a crystal lattice. mdpi.com

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For novel quinolinone derivatives, this analysis provides crucial validation of their chemical composition, ensuring that the synthesized molecule corresponds to the expected structure. The process involves combusting a small, precisely weighed sample of the pure compound and quantifying the resulting combustion products (such as carbon dioxide, water, and nitrogen gas) to calculate the percentage of carbon (C), hydrogen (H), and nitrogen (N).

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, confirms the empirical formula and the purity of the sample.

Interactive Data Table: Elemental Analysis of a Substituted Quinolinone Derivative

Note: This data is for 4-Hydroxy-6-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-5-nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile (C₁₇H₁₁N₅O₇), a related quinoline derivative, and serves as an illustrative example of the analytical method. nih.gov

ElementCalculated (%)Found (%)
Carbon (C)51.3951.18
Hydrogen (H)2.792.52
Nitrogen (N)17.6317.58

This table demonstrates the precision of elemental analysis in confirming the molecular composition of newly synthesized compounds, a critical step in their comprehensive characterization.

Investigation of Tautomeric Equilibria in 4-Hydroxyquinolinones

The 4-hydroxyquinolinone scaffold, central to the structure of 2-(4-hydroxyphenyl)-1H-quinolin-4-one, is known to exist in a state of tautomeric equilibrium. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. oregonstate.edu For this class of compounds, the primary equilibrium is between the 4-hydroxyquinoline (B1666331) (enol) form and the quinolin-4(1H)-one (keto) form.

Spectroscopic studies have been instrumental in elucidating the predominant tautomeric form in different states and environments. nih.gov Research indicates that the keto form is generally favored, particularly in the solid state and in various solutions. mdpi.com

Key Research Findings:

Predominance of the Keto Form: In both solid and solution states, the quinolin-4(1H)-one (keto) tautomer is predominantly favored over the 4-hydroxyquinoline (enol) form. mdpi.com This stability is often attributed to factors like extended conjugation and intermolecular hydrogen bonding in the crystal lattice.

Spectroscopic Evidence:

Infrared (IR) Spectroscopy: The presence of a strong absorption band corresponding to a carbonyl (C=O) stretch, and the absence of a broad hydroxyl (O-H) peak, in the IR spectra of these compounds provides strong evidence for the keto tautomer. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR data support the prevalence of the keto form. For example, the chemical shift of the carbon at the C4 position appears in the region typical for a carbonyl carbon. mdpi.com The tautomeric equilibrium can be influenced by the solvent, with studies showing solvent-dependent shifts in NMR spectra. nih.gov

Influence of Substituents: The position and electronic nature of substituents on the quinoline ring can influence the tautomeric equilibrium. Hydrogen bond acceptors at certain positions can shift the equilibrium. For example, a hydrogen bond acceptor at the 3-position may favor the enol form through the formation of a stable six-membered intramolecular hydrogen bond, whereas substituents at the 2- or 8-position can favor the keto form. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations have been employed to model the relative energies and stabilities of the different tautomers. These theoretical calculations often align well with experimental spectroscopic data, confirming the greater stability of the keto form in most derivatives. nih.gov

The investigation of tautomeric equilibria is crucial as the different forms can exhibit distinct chemical reactivity and biological properties. A thorough understanding, achieved through a combination of spectroscopic analysis and computational modeling, is therefore essential for the rational design and development of new drugs and functional materials based on the 4-hydroxyquinolinone scaffold.

Biological Activities and Mechanistic Investigations of 2 4 Hydroxy Phenyl 1h Quinolin 4 One and Its Analogues Excluding Human Clinical Data

Anticancer Potential and In Vitro Evaluation Methodologies

Quinoline (B57606) derivatives have been extensively investigated for their anticancer properties, exhibiting efficacy against various cancer cell lines through multiple mechanisms of action. nih.govarabjchem.org These mechanisms include the inhibition of critical enzymes like tyrosine kinases and topoisomerases, disruption of tubulin polymerization, and induction of apoptosis. arabjchem.orgrsc.orgglobalresearchonline.net

Cell Line-Based Cytotoxicity Screening

The cytotoxic potential of 2-(4-hydroxyphenyl)-1H-quinolin-4-one and its analogues has been evaluated against a panel of human cancer cell lines. In vitro assays are fundamental in determining the antiproliferative activity of these compounds.

One study synthesized a series of 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives and tested their effects on cancer cell lines. The compound 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) demonstrated potent inhibitory activity against several human cancer cell lines, with a particular efficacy noted against the non-small cell lung cancer line NCI-H522. nih.gov Another derivative, 6-chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, showed an 82.9% reduction in the cellular growth of breast cancer cells (MCF-7). nih.gov

Quinoline-chalcone hybrids have also been assessed for their anticancer effects. Two such compounds, designated 63 and 64, displayed significant activity against the Caco-2 colon cancer cell line, with IC₅₀ values of 5.0 µM and 2.5 µM, respectively. rsc.org Similarly, a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was cytotoxic against several cancer cell lines with IC₅₀ values of 3.3 µg/mL (HepG2 - liver), 23 µg/mL (HCT-116 - colon), 3.1 µg/mL (MCF-7 - breast), and 9.96 µg/mL (A549 - lung). nih.gov

The table below summarizes the cytotoxic activities of selected quinolin-4-one analogues against various cancer cell lines.

CompoundCancer Cell LineActivity MeasurementResult
2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h)NCI-H522 (Lung)Growth InhibitionStrong inhibitory activity
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)Growth Reduction82.9%
Quinoline-chalcone hybrid (63)Caco-2 (Colon)IC₅₀5.0 µM
Quinoline-chalcone hybrid (64)Caco-2 (Colon)IC₅₀2.5 µM
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HepG2 (Liver)IC₅₀3.3 µg/mL
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)HCT-116 (Colon)IC₅₀23 µg/mL
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)MCF-7 (Breast)IC₅₀3.1 µg/mL
11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN)A549 (Lung)IC₅₀9.96 µg/mL

Proposed Cellular Mechanisms of Action (e.g., Topoisomerase/Gyrase Inhibition, EGFR Tyrosine Kinase Inhibition)

The anticancer effects of quinolin-4-one derivatives are attributed to their interaction with various cellular targets crucial for cancer cell proliferation and survival. arabjchem.org

Topoisomerase/Gyrase Inhibition: Certain quinoline derivatives function as topoisomerase inhibitors. globalresearchonline.net Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. By inhibiting these enzymes, the compounds can induce cell death. globalresearchonline.net For instance, some quinoline compounds are structurally related to m-Amsacrine, a known antileukemic drug that intercalates with DNA and inhibits topoisomerase II. globalresearchonline.net

EGFR Tyrosine Kinase Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a significant role in cell growth and proliferation. nih.gov Its abnormal activation is linked to the progression of many cancers. mdpi.com Quinazoline-based compounds like gefitinib (B1684475) and erlotinib (B232) are first-generation EGFR inhibitors used in cancer therapy. mdpi.comnih.gov Novel quinazolinone derivatives have been designed and synthesized as potent EGFR tyrosine kinase inhibitors, with some showing inhibitory activity in the nanomolar range. nih.gov For example, quinoline–chalcone hybrids have demonstrated effectiveness as EGFR inhibitors, with some compounds showing IC₅₀ values at the nanomolar level, comparable to the drug Gefitinib. rsc.org

Other Mechanisms: Besides topoisomerase and EGFR inhibition, quinoline analogues exert their anticancer effects through other mechanisms. These include the disruption of microtubule polymerization, which is essential for cell division. rsc.orgnih.gov Some compounds induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis (programmed cell death). rsc.orgnih.gov The induction of apoptosis is often confirmed by the activation of caspases and the regulation of proteins like Bcl-2. rsc.org

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of quinolin-4-one derivatives. These studies reveal how different chemical modifications to the core structure influence biological activity. nih.gov

For 2-phenylquinazolin-4(3H)-one derivatives, SAR analysis has shown that the nature and position of substituents on the phenyl rings significantly impact cytotoxicity. nih.gov For instance, the presence of electronegative groups on the phenyl ring at the R position of 3-phenyltrifluoromethyl quinolines has been shown to increase growth inhibitory action. researchgate.net

In the case of 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives, specific substitutions are key to their antiproliferative effects. nih.gov Studies on quinoline-chalcone hybrids revealed that the presence of a hydrogen or a halogen at position 3 or 4 of the aromatic ring enhanced antiproliferative activity. rsc.org Furthermore, a 3,4,5-trimethoxy analog proved to be highly potent against breast cancer cells, with IC₅₀ values below 1.05 µM, while showing minimal cytotoxicity to normal cells. rsc.org

SAR studies on quinazoline (B50416) derivatives as tubulin polymerization inhibitors found that modifications at the 2- and 4-positions of the quinazoline core led to the discovery of more potent anticancer agents. nih.gov The presence of a C-ring hydroxyl group in one potent compound was noted as a favorable feature for developing a water-soluble prodrug. nih.gov

Antimicrobial and Antifungal Activities

Quinolones represent a significant class of synthetic antimicrobial agents. mdpi.com The core structure of 2-(4-hydroxyphenyl)-1H-quinolin-4-one is related to 4-quinolones, which are known for their broad-spectrum antibacterial activity. nih.govnih.gov

In Vitro Susceptibility Testing against Bacterial and Fungal Strains

Various analogues of quinolin-4-one have been synthesized and screened for their activity against a range of bacterial and fungal pathogens.

In one study, novel 4-hydroxy-2-quinolone analogs were evaluated. A brominated analog with a nonyl side chain demonstrated exceptional antifungal activity against Aspergillus flavus, with an IC₅₀ of 1.05 µg/mL, which was more potent than the control drug, amphotericin B. nih.gov This compound, along with another, also showed significant inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov

Another study on quinoline–thiazole (B1198619) derivatives found several compounds to be effective against Candida albicans with a Minimum Inhibitory Concentration (MIC₉₀) value of 1.95 μg/mL. acs.org Certain derivatives also showed significant antibacterial activity against S. aureus and E. coli. acs.org The table below presents the antimicrobial activity of selected quinolin-4-one analogues.

Compound/Derivative ClassMicrobial StrainActivity MeasurementResult
Brominated 4-hydroxy-2-quinolone analog (3j)Aspergillus flavusIC₅₀1.05 µg/mL
Brominated 4-hydroxy-2-quinolone analog (3j)Staphylococcus aureusInhibitionSignificant activity
Quinoline–thiazole derivative (4d, 4i, 4k, 4l, 4m)Candida albicansMIC₉₀1.95 μg/mL
Quinoline–thiazole derivative (4g)Staphylococcus aureusMIC₉₀7.81 µg/mL
Quinoline–thiazole derivative (4g)Escherichia coli (ATCC 35218)MIC₉₀7.81 µg/mL
Quinoline–thiazole derivative (4g)Escherichia coli (ATCC 25922)MIC₉₀3.91 µg/mL

Elucidation of Antimicrobial Mechanisms (e.g., as New Class of Antibiotics)

The 4-quinolone antibiotics have a well-established mechanism of action, primarily involving the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to a bactericidal effect.

Research into novel quinolin-4(1H)-ones aims to develop new classes of drugs that can overcome existing antibiotic resistance. nuph.edu.ua One strategy involves modifying the quinolone structure to affect bacterial virulence factors, such as quorum sensing, rather than directly killing the bacteria. This approach may reduce the selective pressure for resistance development. nuph.edu.ua For example, the bromination of 2-methylquinolin-4(1H)-ones can yield compounds designed to interfere with the quorum sensing processes of bacterial communities. nuph.edu.ua The investigation of quinolinequinones has also shown potential, with these compounds demonstrating the ability to kill gram-positive bacteria and destroy bacterial biofilms, which are communities of microorganisms that can be highly resistant to antibiotics. advancedsciencenews.com

Anti-inflammatory and Antioxidant Properties

The structural features of 2-(4-hydroxyphenyl)-1H-quinolin-4-one, particularly the phenolic hydroxyl group and the quinolinone core, suggest a potential for anti-inflammatory and antioxidant effects.

Lipoxygenases (LOXs) are enzymes involved in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are mediators of inflammation. nih.gov Inhibition of LOX is a key strategy for developing anti-inflammatory agents. While direct studies on the LOX inhibitory activity of 2-(4-hydroxyphenyl)-1H-quinolin-4-one are not extensively documented, research on related quinoline structures indicates the potential of this chemical family. For instance, a derivative, BRP-187, which contains a quinoline-2-ylmethoxy-phenyl moiety, has been noted for its ability to inhibit leukotriene biosynthesis. nih.gov Other heterocyclic systems, such as pyridinone derivatives, have also shown prominent inhibitory activity on 5-lipoxygenase, with compounds like 6-phenylthio-1-phenyl-2-methyl-3-hydroxy-4(1H)-pyridinone exhibiting a potent IC₅₀ value of 2.52 μmol/L. pibb.ac.cn The activity of these related compounds suggests that the quinolinone scaffold could be a valuable template for the design of novel LOX inhibitors.

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals. Common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and hydroxyl radical scavenging assays. nih.govmdpi.com The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, a process that can be monitored by the decrease in absorbance at 517 nm. nih.govnih.gov Phenolic compounds are particularly effective in this assay due to the presence of hydroxyl groups that can readily donate a hydrogen atom to stabilize free radicals. mdpi.com

Similarly, the hydroxyl radical is a highly reactive oxygen species that can cause significant cellular damage. Assays measuring the scavenging of this radical are crucial for determining a compound's protective effects. nih.gov The 2-(4-hydroxyphenyl)-1H-quinolin-4-one molecule contains a phenolic hydroxyl group, a key pharmacophore for antioxidant activity. This structural feature strongly suggests that the compound would exhibit free radical scavenging capabilities in assays such as DPPH and hydroxyl radical scavenging, although specific experimental data for this exact molecule remains to be detailed in the literature. The scavenging activity would be dose-dependent, a characteristic observed for other phenolic extracts in similar assays. nih.gov

Herbicidal Activity and Photosynthesis Inhibition

Analogues of 2-(4-hydroxyphenyl)-1H-quinolin-4-one have demonstrated significant herbicidal properties, primarily through the disruption of photosynthesis in plants.

The inhibition of the photosynthetic electron transport (PET) in chloroplasts is a common mechanism of action for many herbicides. mdpi.com Studies on a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, which are close structural analogues of the target compound, have shown a wide range of activity related to the inhibition of the oxygen evolution rate (OER) in spinach chloroplasts. researchgate.net This inhibition disrupts the light-dependent reactions of photosynthesis. The efficacy of these compounds is often expressed as an IC₅₀ value, which is the concentration required to cause a 50% decrease in the OER. For example, certain substituted 4-hydroxy-1H-quinolin-2-ones have shown interesting IC₅₀ values, indicating their potential as photosynthesis inhibitors.

Table 1: Oxygen Evolution Rate (OER) Inhibition in Spinach Chloroplasts by 4-Hydroxy-1H-quinolin-2-one Analogues Data extracted from studies on structural analogues.

Compound AnalogueSubstitutionIC₅₀ (µmol/L)
Analogue 13-Iodo157
Analogue 23-Bromo126

The primary target for many photosynthesis-inhibiting herbicides is Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. researchgate.net These herbicides often act by binding to the QB quinone-binding site on the D1 protein of the PSII complex. researchgate.net This binding displaces the native plastoquinone, thereby blocking the photosynthetic electron flow. nih.gov Structural studies on related compounds, such as 2-phenyl-1,4-benzoquinone, have provided insights into how such molecules can bind to the QB site and act as artificial electron acceptors. nih.gov The herbicidal activity of 4-hydroxy-1H-quinolin-2-one analogues is attributed to this interaction with PSII, highlighting a specific molecular target for this class of compounds. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 4 Hydroxy Phenyl 1h Quinolin 4 One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are employed to investigate the electronic structure and predict various molecular properties with a high degree of accuracy, offering a balance between computational cost and precision. researchgate.netscirp.org

The first step in computational analysis is geometry optimization, where the molecule's most stable three-dimensional conformation (lowest energy state) is determined. scirp.org For 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum energy structure.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electrical transport properties. scirp.orgirjweb.com A smaller energy gap generally implies higher chemical reactivity and a greater ease of electronic excitation. irjweb.com

Theoretical calculations for quinoline (B57606) and its derivatives have been performed to determine these parameters. researchgate.netscirp.orgresearchgate.net The insights from these studies help in predicting the reactive sites and understanding the charge transfer mechanisms within the molecule. scirp.orgresearchgate.net

Table 1: Representative Quantum Chemical Parameters Calculated for Quinoline Derivatives using DFT

Parameter Description Typical Calculated Value (eV) Reference
EHOMO Energy of the Highest Occupied Molecular Orbital -6.2 to -6.7 scirp.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 to -2.1 scirp.org
ΔE (Gap) HOMO-LUMO Energy Gap (ELUMO - EHOMO) 4.1 to 4.8 scirp.org
Chemical Hardness (η) Resistance to charge transfer, related to the energy gap 2.0 to 2.4 scirp.org

Note: Values are illustrative and based on calculations for the parent quinoline scaffold and its derivatives. The exact values for this compound would require specific calculations.

DFT calculations are also highly effective in predicting spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. nih.govresearchgate.netcyberleninka.ru By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical vibrational spectrum can be generated. researchgate.net These predicted frequencies often require scaling by a constant factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. nih.gov

For this compound, this analysis can identify the characteristic vibrational modes associated with its functional groups. Key predicted vibrations would include the O-H stretching of the hydroxyl group, the C=O stretching of the quinolinone carbonyl, N-H stretching, and various C-C and C-H vibrations within the aromatic rings. scispace.com Comparing the computed spectrum with an experimental one can confirm the molecular structure and provide a detailed assignment of the spectral bands. uomphysics.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Functional Groups

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
O-H stretch Phenolic -OH 3200 - 3700 scispace.com
N-H stretch Amide N-H 3300 - 3500
C-H stretch (aromatic) Quinoline & Phenyl Rings 3000 - 3100
C=O stretch Quinolinone Carbonyl 1650 - 1690 nih.gov
C=C stretch (aromatic) Quinoline & Phenyl Rings 1475 - 1600 scielo.br

Note: These are typical ranges based on DFT studies of similar functional groups and may vary in the specific molecular context.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target. nih.gov

For this compound, docking simulations can elucidate how it fits into the active site of a potential protein target. These simulations reveal key intermolecular interactions that stabilize the ligand-receptor complex. Given its structure, the following interactions are anticipated:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group and the amide proton (N-H) can act as hydrogen bond donors. The quinolinone carbonyl (C=O) oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. These interactions with amino acid residues like aspartate, arginine, and serine are often critical for binding. nih.govnih.gov

Hydrophobic Interactions: The fused aromatic quinoline system and the phenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and proline in the binding pocket. nih.gov

π-π Stacking: The planar aromatic rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further enhancing binding affinity. nih.gov

The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, known to bind to a wide range of biological targets. mdpi.com Molecular docking studies on compounds structurally similar to this compound have identified several potential protein targets. By simulating the interaction of this specific compound with these targets, its potential biological activity can be explored.

Table 3: Potential Molecular Targets for Quinolinone-Based Compounds Identified Through Molecular Docking

Protein Target Class Specific Example Potential Role Key Interacting Residues (from literature) PDB ID (Example) Reference
Kinases Epidermal Growth Factor Receptor (EGFR) Anticancer Met793, Gly796, Asp855 1M17 nih.gov
Proteases SARS-CoV-2 Main Protease (Mpro) Antiviral His41, Cys145, Glu166 6LU7 f1000research.com
Reductases Dihydrofolate Reductase (DHFR) Antimalarial Asp54, Phe58, Ile14 1J3I
Gyrases DNA Gyrase Subunit B (GyrB) Antibacterial Arg84, Pro87, Arg144 4URO nih.gov
Transporters P-glycoprotein (ABCB1) MDR Reversal Gln725, Tyr307, Phe336 6C0V nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the binding interactions. nih.govutupub.fi For this compound docked into the active site of a target protein, an MD simulation can reveal how the compound adjusts its conformation to optimize its binding and how the protein structure responds to the ligand. nih.gov

A typical MD simulation protocol would involve placing the docked complex in a solvent box (e.g., TIP3P water model) with counterions to neutralize the system. The system is then subjected to energy minimization, followed by a period of heating and equilibration, and finally, a production run for several nanoseconds. nih.gov Analysis of the simulation trajectory provides valuable data:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored to assess the stability of the complex. A stable RMSD profile over time suggests that the ligand remains securely bound in the active site. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual amino acid residues can identify flexible regions of the protein and highlight which residues are most affected by ligand binding. nih.gov

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is analyzed to determine the key stable interactions.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity. mdpi.com

These simulations can confirm the stability of the predicted binding pose and provide a more accurate understanding of the dynamic interactions governing the affinity of this compound for its target. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govopenbioinformaticsjournal.com This method is instrumental in understanding which properties of a molecule are most important for its activity and in predicting the activity of newly designed compounds. jocpr.com

To develop a QSAR model for this compound derivatives, a dataset of compounds with a range of biological activities (e.g., IC50 values) is required. nih.gov Various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is rigorously evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²). A robust QSAR model will have high R² and Q² values, indicating a strong correlation and good predictive ability. nih.gov

For example, a hypothetical QSAR study on a series of quinolinone derivatives might yield a model like: pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD_Count + c

This equation could then be used to predict the pIC50 of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov

Table 2: Hypothetical QSAR Data for this compound Analogs
CompoundR Group (at N1)LogPMolecular WeightExperimental pIC50Predicted pIC50
1-H2.5237.256.56.4
2-CH32.8251.286.86.7
3-C2H53.1265.317.07.1
4-Phenyl4.0313.347.57.4

The descriptors included in a validated QSAR model provide direct insight into the physicochemical properties that influence the biological response. The sign and magnitude of the coefficient for each descriptor in the QSAR equation indicate the nature and importance of its contribution.

Positive Correlation: A positive coefficient for a descriptor like LogP (lipophilicity) suggests that increasing this property enhances biological activity, perhaps by improving membrane permeability or hydrophobic interactions in the binding pocket.

Negative Correlation: A negative coefficient for a descriptor such as Molecular Weight might indicate that larger molecules are less active, possibly due to steric hindrance at the binding site.

Electronic Descriptors: Descriptors related to charge distribution can highlight the importance of electrostatic interactions for binding.

By analyzing these correlations, medicinal chemists can make informed decisions to modify the lead structure of this compound to design new analogs with improved potency and desired properties. nih.govresearchgate.net

Derivatives and Structural Modifications of 2 4 Hydroxy Phenyl 1h Quinolin 4 One for Enhanced Bioactivity

Design and Synthesis of Substituted 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one Analogues

The synthetic exploration of this compound analogues is a dynamic field, with chemists employing various strategies to modify the parent molecule. These modifications are typically aimed at modulating the compound's physicochemical properties, such as lipophilicity and electronic distribution, to optimize its interaction with biological targets.

Modifications on the Quinoline (B57606) Ring System

The quinoline ring system offers multiple sites for substitution, allowing for a systematic investigation of how structural changes impact biological activity. Common synthetic routes to achieve these modifications include the Camps cyclization and the Gould-Jacobs reaction, which allow for the introduction of various substituents onto the benzene (B151609) portion of the quinoline nucleus. mdpi.com

Researchers have synthesized a range of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives, a closely related scaffold, to explore the impact of substituents on the quinoline core. nih.govmdpi.com For instance, the introduction of electron-withdrawing or electron-donating groups at different positions can significantly alter the electronic properties of the molecule, influencing its binding affinity to target proteins. A series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives were designed and synthesized to evaluate their in-vitro anticancer and antibacterial activities. vensel.org These studies highlight the versatility of the quinoline ring for structural diversification.

Substitutions on the Phenyl Moiety

The 4-hydroxyphenyl group is another key area for structural modification. The phenolic hydroxyl group can be alkylated, acylated, or used as a handle to introduce other functional groups. Furthermore, the phenyl ring itself can be substituted with various groups to probe for additional binding interactions with biological targets.

Systematic structure-activity relationship (SAR) studies often involve the synthesis of a matrix of compounds with different substituents on the phenyl ring. By comparing the biological activities of these analogues, researchers can deduce the electronic and steric requirements for optimal activity. nih.gov For example, the introduction of halogen atoms or other lipophilic groups can enhance membrane permeability and cellular uptake.

Hybrid Compounds and Conjugates Incorporating 4-Hydroxyquinolinone Scaffolds

A contemporary approach in drug design involves the creation of hybrid molecules that combine the 4-hydroxyquinolinone scaffold with other pharmacologically active moieties. This strategy aims to develop multi-target agents or to enhance the activity of the parent compound through synergistic effects.

For instance, 4-hydroxyquinolinone-hydrazone hybrids have been designed and synthesized as potential α-glucosidase inhibitors. researchgate.netnih.gov These hybrid compounds often exhibit greater affinity and efficiency compared to their individual components. researchgate.net Similarly, quinoline-1,3,4-oxadiazole conjugates have been explored for their potential as α-glucosidase and α-amylase inhibitors, as well as their antioxidant properties. nih.gov The synthesis of these hybrids typically involves coupling the 4-hydroxyquinolinone core with another molecule through a suitable linker.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the rational design of more potent and selective analogues.

Influence of Substituent Type, Position, and Stereochemistry on Biological Activity

The type, position, and stereochemistry of substituents on the this compound scaffold have a profound impact on its biological profile. SAR studies have revealed that even minor structural modifications can lead to significant changes in activity. nih.gov

For example, in a series of ring-substituted 4-hydroxy-1H-quinolin-2-ones, the position of substituents on the quinoline ring was found to be critical for their photosynthesis-inhibiting and antifungal activities. nih.govmdpi.com The nature of the substituent also plays a key role; electron-withdrawing groups may enhance activity in some cases, while electron-donating groups may be more favorable in others. The spatial arrangement of atoms, or stereochemistry, can also be a determining factor, particularly when the molecule interacts with a chiral biological target like an enzyme or receptor.

Compound Series Modification Observed Effect on Bioactivity
6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-onesSubstitution at the 6-position of the quinoline ring and on the thiazole (B1198619) ringVaried anticancer and antibacterial activity depending on the specific substituents.
4-hydroxyquinolinone-hydrazone hybridsHybridization with hydrazone moietiesPotent α-glucosidase inhibitory activity.
Ring-substituted 4-hydroxy-1H-quinolin-2-onesSubstitution on the quinoline ringInfluence on photosynthesis-inhibiting and antifungal activity.

Correlation of Lipophilicity with Biological Response

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The biological response of this compound derivatives is often correlated with their lipophilicity. nih.gov

Studies on ring-substituted 4-hydroxy-1H-quinolin-2-ones have shown a relationship between lipophilicity and biological activity. nih.govmdpi.com An optimal level of lipophilicity is often required for a compound to effectively cross biological membranes and reach its target site. A quasi-parabolic relationship is sometimes observed, where both very low and very high lipophilicity are detrimental to activity. mdpi.com The lipophilicity of a molecule can be fine-tuned by introducing or modifying substituents on the quinoline ring or the phenyl moiety. mdpi.comnih.gov

Compound Series Lipophilicity Measurement Correlation with Biological Activity
Ring-substituted 4-hydroxy-1H-quinolin-2-onesRP-HPLCA quasi-parabolic relationship was observed between lipophilicity and photosynthesis-inhibiting activity. mdpi.com
Betulin triazole derivatives with 1,4-quinoneThin-layer chromatographyLipophilicity was found to be a key parameter influencing pharmacokinetic properties. nih.gov

Rational Design Principles for Novel 4-Hydroxyquinolinone-Based Agents

The development of new therapeutic agents from the 2-(4-hydroxyphenyl)-1H-quinolin-4-one scaffold is increasingly driven by rational design principles rather than random screening. This approach involves a deep understanding of the target biology and the chemical characteristics of the scaffold to create molecules with optimized activity. Key strategies include leveraging structure-activity relationships (SAR), employing molecular hybridization techniques, and utilizing computational modeling.

Structure-Activity Relationship (SAR) Studies: A cornerstone of rational drug design is the systematic investigation of how specific structural modifications influence a compound's biological activity. For 4-hydroxyquinolinone derivatives, SAR studies have been crucial in identifying key chemical features that govern their potency. For instance, in the development of novel α-glucosidase inhibitors for potential antidiabetic applications, a series of 4-hydroxyquinolinone-hydrazone derivatives were synthesized and evaluated. researchgate.netnih.gov These studies revealed that the nature and position of substituents on the benzylidene ring, a part of the hydrazone moiety, significantly impact inhibitory activity. researchgate.netnih.gov

Key findings from these SAR studies include:

Influence of Electron-Withdrawing Groups: The introduction of small electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the benzylidene ring led to improved α-glucosidase inhibitory activity compared to the unsubstituted parent compound. nih.gov For example, a 4-chloro substitution resulted in an IC₅₀ value of 131.6 µM, a significant improvement over the unsubstituted derivative's 382.6 µM. nih.gov

Effect of Bulky Substituents: Conversely, larger and more lipophilic electron-withdrawing groups, like bromine at the meta- or para-position, tended to decrease the compound's potency. nih.gov

Potency of Nitro Groups: A nitro group substitution (specifically 4-NO₂) resulted in one of the most potent derivatives among all electron-withdrawing groups tested, demonstrating a strong correlation between the electronic properties of the substituent and the resulting bioactivity. nih.gov

These relationships provide a predictive framework, allowing researchers to fine-tune the molecular structure for maximal therapeutic effect.

Interactive Table of α-Glucosidase Inhibition by 4-Hydroxyquinolinone-Hydrazone Derivatives Below is a data table summarizing the in vitro α-glucosidase inhibitory activity (IC₅₀) for a selection of synthesized derivatives, demonstrating the structure-activity relationships discussed.

Compound IDSubstituent (R) on Benzylidene RingIC₅₀ (µM)
6aH (Unsubstituted)382.6
6b2-F247.0
6c4-F195.3
6d4-Cl131.6
6e3-Br436.7
6f4-Br520.2
6g4-NO₂120.5

Data sourced from a study on 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. nih.gov

Molecular Hybridization: This strategy involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced or multiple biological activities. The 4-hydroxyquinolinone scaffold is an attractive candidate for this approach. For example, the design of tacrine-quinoline hybrids as potential agents for Alzheimer's disease therapy illustrates this principle effectively. mdpi.com In this design, a tacrine (B349632) moiety, known for its ability to inhibit cholinesterase, is linked to an 8-hydroxyquinoline (B1678124) unit, which acts as a metal-chelating group to prevent metal-induced protein aggregation. mdpi.com A piperazine (B1678402) linker is used to connect these two pharmacophores, providing conformational flexibility and potentially enhancing binding affinity within the target enzyme's gorge. mdpi.com Similarly, the synthesis of 4-hydroxyquinolinone-hydrazone hybrids combines the quinolinone core with a hydrazone moiety to target α-glucosidase. researchgate.netnih.govresearchgate.net This rational combination of pharmacophores is a powerful tool for developing multi-target-directed ligands.

Computational and In Silico Methods: Modern drug design heavily relies on computational tools to predict and explain the interaction between a ligand and its biological target. Molecular docking and molecular dynamics simulations are used to visualize the binding modes of 4-hydroxyquinolinone derivatives within the active site of enzymes like α-glucosidase. researchgate.netresearchgate.net These simulations can identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the inhibitor. nih.govresearchgate.net For instance, docking studies revealed that the 4-hydroxyquinolinone pharmacophore could form crucial hydrogen bond interactions with residues such as Asn412, Arg312, and Glu304 in the active site of α-glucosidase. nih.gov This computational insight helps explain the observed SAR and guides the design of new derivatives with improved binding affinity by suggesting modifications that can strengthen these key interactions. researchgate.net

By integrating these rational design principles, researchers can move beyond trial-and-error approaches and more efficiently develop potent and selective 4-hydroxyquinolinone-based agents for a range of therapeutic applications.

Future Directions and Research Perspectives

Exploration of Untapped Synthetic Methodologies for 2-(4-Hydroxy-phenyl)-1H-quinolin-4-one and its Analogues

While classical methods such as the Gould-Jacobs and Conrad-Limpach reactions have been foundational for synthesizing the quinolin-4-one core, the future lies in developing more efficient, sustainable, and versatile synthetic routes. mdpi.com Environmentally friendly approaches are gaining traction, aiming to reduce the use of hazardous reagents and solvents. mdpi.com

Future exploration will likely focus on:

Catalytic Routes: Expanding the use of transition-metal catalysis, particularly palladium-catalyzed carbonylation reactions, offers milder and more efficient pathways to the quinolin-4-one backbone. mdpi.com These methods often utilize carbon monoxide as a direct source for the carbonyl group, streamlining the synthetic process. mdpi.com

One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple starting materials react in a single vessel is a key area of interest. These modular approaches enhance efficiency by minimizing intermediate purification steps and allow for the rapid generation of diverse libraries of analogues. researchgate.net

Flow Chemistry: The application of continuous flow technologies can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Photoredox Catalysis: Visible-light-mediated reactions represent a green and powerful tool for forging new bonds under mild conditions, offering novel disconnections and strategies for accessing complex quinolinone derivatives.

Advanced Mechanistic Studies of Biological Actions at a Molecular Level

A deeper understanding of how this compound and its analogues exert their biological effects at the molecular level is crucial for their development as therapeutic agents. Current research has identified various activities, but the precise mechanisms often remain to be fully elucidated.

Future investigations should prioritize:

Target Deconvolution: Employing chemical proteomics and affinity-based probes to identify and validate the specific protein targets with which these compounds interact.

Structural Biology: Using X-ray crystallography and cryo-electron microscopy to solve the structures of the compound bound to its biological target. This provides invaluable insight into the binding mode and allows for structure-based drug design.

Kinetic and Mechanistic Assays: Performing detailed kinetic studies to understand the nature of enzyme inhibition (e.g., reversible, irreversible, competitive) or receptor modulation. For instance, detailed studies on the antioxidant activity of similar compounds have used techniques like HPLC to analyze hydroperoxides and have investigated radical-scavenging reactions to determine the precise mechanism, such as a one-step hydrogen atom transfer. rsc.org

Cellular Pathway Analysis: Utilizing advanced cell imaging and molecular biology techniques to map the downstream effects of target engagement on cellular signaling pathways.

Integration of Multi-Omics Data in Bioactivity Profiling and Target Identification

The complexity of biological systems necessitates a holistic approach to understanding a compound's activity. Multi-omics—integrating genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform for obtaining an unbiased, system-wide view of a drug's impact. nih.gov

Future applications in the study of quinolinone derivatives include:

Bioactivity Profiling: Generating comprehensive bioactivity profiles by treating cell lines or model organisms with the compound and analyzing the global changes across different omics layers. nih.gov This can reveal unexpected biological effects and provide a more nuanced understanding of the compound's mechanism of action. nih.gov

Target Identification: Using multi-omics data to infer drug targets by identifying the molecular pathways that are most significantly perturbed. researchgate.netgithub.io For example, transcriptomic and metabolomic data can highlight the upregulation or downregulation of specific genes and the accumulation or depletion of metabolites, pointing towards the affected enzymes or pathways. researchgate.net

Biomarker Discovery: Identifying molecular signatures (biomarkers) from multi-omics data that correlate with a compound's efficacy. These biomarkers can be invaluable for predicting treatment response in preclinical models. nih.gov Methods like Multi-Omics Factor Analysis (MOFA) are being developed to disentangle sources of variability in complex datasets and identify key drivers of disease or drug response. github.io

Exploration of Novel Therapeutic Applications (excluding human clinical trials)

The quinolin-4-one scaffold is associated with a broad spectrum of pharmacological properties, suggesting its potential in various therapeutic areas beyond its currently known activities. mdpi.com Preclinical research continues to uncover new possibilities.

Promising areas for future exploration include:

Anticancer Agents: Quinoline (B57606) derivatives are being investigated as multi-target anticancer agents. mdpi.com Novel hybrids incorporating the quinoline scaffold have been designed as potent inhibitors of key cancer-related targets like EGFR tyrosine kinase and c-Met kinase. rsc.orgnih.gov Further research could explore their efficacy in overcoming drug resistance in primary PARPi-resistant cell lines. mdpi.com

Antimicrobial Candidates: Given the historical success of quinolones as antibiotics, there is renewed interest in developing new quinoline-based compounds to combat antimicrobial resistance. rsc.org Designing hybrids that target essential bacterial enzymes like DNA gyrase is a promising strategy. rsc.org The antifungal activity of hydroxyquinoline derivatives also warrants further investigation against a broader range of fungal pathogens. nih.gov

Neurodegenerative Diseases: Multi-target-directed ligands based on the quinoline structure are being designed to tackle the complex pathology of diseases like Alzheimer's. mdpi.com These compounds aim to simultaneously inhibit cholinesterases, block Aβ peptide aggregation, and chelate metal ions involved in oxidative stress. mdpi.com

Anti-inflammatory and Antioxidant Agents: Many quinolinone derivatives exhibit dual anti-inflammatory and antioxidant activities. mdpi.com Future work could focus on optimizing this dual activity for treating diseases driven by inflammation and oxidative stress. mdpi.com

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. researchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions, guiding the development of more potent and selective molecules. nih.govbohrium.com

The application of AI/ML to the this compound scaffold can involve:

Q & A

Q. How can substituent modifications enhance selectivity for specific biological targets?

  • Answer : Systematic SAR studies involve:
  • Electron-withdrawing groups (e.g., –NO₂ at C-7) to modulate redox potential.
  • Bulky substituents (e.g., heptyl chains) to improve membrane permeability.
  • Bioisosteric replacements (e.g., replacing –OH with –OCH₃) to balance solubility and activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.